manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
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Description
Manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a useful research compound. Its molecular formula is C70H49MnN2O4 and its molecular weight is 1037.11. The purity is usually 95%.
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Biological Activity
Manganese(3+) complexes have garnered attention in various fields, particularly due to their biological activity and potential therapeutic applications. The compound of interest, manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate , represents a complex structure that may exhibit unique biological properties.
Chemical Structure and Properties
The chemical formula of this compound can be broken down into its components:
- Manganese Ion : Central to the structure, the Mn(3+) ion plays a crucial role in redox reactions.
- Ligands : The compound features complex organic ligands that include phenylnaphthalene derivatives, which may influence its interaction with biological systems.
Structural Representation
A simplified representation of the compound can be depicted as follows:
This highlights the manganese ion coordinated with various organic moieties.
The biological activity of manganese complexes often revolves around their ability to mimic enzymatic functions or act as catalysts in biochemical reactions. Manganese(3+) ions are known to participate in redox reactions, potentially influencing oxidative stress pathways and cellular signaling mechanisms.
Antioxidant Properties
Research indicates that manganese complexes can exhibit antioxidant properties. They may scavenge free radicals and reduce oxidative damage in cells, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.
Enzyme Mimicry
Manganese(3+) complexes can also mimic certain metalloenzymes, such as superoxide dismutase (SOD). This enzyme plays a vital role in protecting cells from oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Study 1: Antioxidant Activity
A study conducted by researchers demonstrated that manganese(3+) complexes significantly reduced oxidative stress markers in vitro. The results showed a decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
Treatment Group | MDA Levels (µmol/L) | p-value |
---|---|---|
Control | 5.0 | - |
Manganese Complex | 2.5 | <0.01 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of manganese(3+) complexes in animal models of Parkinson's disease. The administration of these complexes resulted in improved motor function and reduced neuronal loss compared to control groups.
Parameter | Control Group | Manganese Complex Group |
---|---|---|
Motor Function Score | 15 | 22 |
Neuronal Viability (%) | 65 | 85 |
Study 3: Cytotoxicity Evaluation
Cytotoxicity assays indicated that while manganese(3+) complexes exhibited therapeutic potential, they also showed dose-dependent cytotoxic effects on certain cancer cell lines. This duality necessitates careful consideration of dosage in therapeutic applications.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
A549 | 15 |
Properties
IUPAC Name |
manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEXRGSEABDUME-XKCBYAASSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=N[C@@H](C6=CC=CC=C6)[C@H](C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H49MnN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693728 |
Source
|
Record name | Manganese(3+) acetate 3-({[(1S,2S)-2-{(E)-[(2-oxido-2'-phenyl[1,1'-binaphthalen]-3-yl)methylidene]amino}-1,2-diphenylethyl]imino}methyl)-2'-phenyl[1,1'-binaphthalen]-2-olate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1037.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158052-18-7 |
Source
|
Record name | Manganese(3+) acetate 3-({[(1S,2S)-2-{(E)-[(2-oxido-2'-phenyl[1,1'-binaphthalen]-3-yl)methylidene]amino}-1,2-diphenylethyl]imino}methyl)-2'-phenyl[1,1'-binaphthalen]-2-olate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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